molecular formula C21H18N2O5 B2492365 (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone CAS No. 887348-58-5

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone

Cat. No.: B2492365
CAS No.: 887348-58-5
M. Wt: 378.384
InChI Key: XBHULVPSAUGPMR-UHFFFAOYSA-N
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Description

The target compound is a methanone derivative featuring a 3,4-dihydroquinoline core linked to a 5-(4-methoxy-2-nitrophenyl)furan moiety. The 4-methoxy-2-nitrophenyl substituent on the furan ring likely enhances electronic complexity, influencing reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-15-8-9-16(18(13-15)23(25)26)19-10-11-20(28-19)21(24)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHULVPSAUGPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process. According to recent studies, it can be synthesized through a Povarov reaction, which utilizes commercially available starting materials such as p-toluidine and trans-methyl-isoeugenol. The reaction is facilitated by a deep eutectic solvent (DES), yielding high purity and good yields of the target compound .

Anticancer Properties

The compound exhibits promising anticancer activity. Research indicates that derivatives of quinoline structures often demonstrate potent cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the one have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)3.5Cell cycle arrest
A549 (lung cancer)4.2Inhibition of metastasis

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that it effectively inhibits the growth of several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are also noteworthy. It has been observed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Case Studies

A notable study investigated the effects of this compound on malignant pleural mesothelioma (MPM). The research demonstrated that it could inhibit tumor growth by blocking key signaling pathways involved in cell survival and proliferation. The combination with other therapeutic agents showed enhanced efficacy, indicating a synergistic effect that warrants further investigation .

Scientific Research Applications

Anticancer Research

Recent studies highlight the potential of quinoline derivatives in cancer therapy. For instance, compounds structurally related to (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone have shown promising results in inhibiting tumor growth in various cancer cell lines. The specific arrangement of functional groups in this compound may enhance its interactions with biological targets involved in cancer progression .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties against bacteria and fungi. The compound's structure suggests it may also possess similar activities, making it a candidate for further exploration in developing new antimicrobial agents .

Anti-inflammatory Properties

Quinoline-based compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. Investigating the anti-inflammatory effects of this compound could provide insights into its utility as an anti-inflammatory agent .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of similar quinoline derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents against various cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. Results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Compound A : (3,4-Dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone
  • Structure : Lacks the 4-methoxy-2-nitrophenyl substituent on the furan ring.
  • Synthesis : Prepared via acyl chloride-amine coupling (92–95% yield) .
  • Key Data: NMR confirms the dihydroquinoline and furan connectivity; UV spectra align with π→π* transitions in aromatic systems.
Compound B : (E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(furan-2-yl)prop-2-en-1-one (DM492)
  • Structure: Incorporates an acrylamide bridge between dihydroquinoline and furan.
  • Synthesis : Lower yield (16%) due to additional conjugation steps .
  • Key Difference : The α,β-unsaturated ketone may enhance electrophilicity, affecting binding to biological targets.
Compound C : 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone
  • Structure: Substitutes furan with a nitrophenyl group and adds chlorophenyl and methyl groups to the dihydroquinoline.
  • Relevance : Demonstrates how nitro and chloro substituents modulate lipophilicity (logP) and steric effects .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~395.3 (estimated) 267.3 307.3
Key Functional Groups 4-Methoxy-2-nitrophenyl, furan Furan Acrylamide, furan
NMR Shifts (1H) - Dihydroquinoline H: δ 6.5–7.5 (aromatic)
- Furan H: δ 7.2–8.1 (nitro/methoxy effects)
δ 6.7–7.3 (aromatic) δ 6.5–7.8 (acrylamide conjugation)
UV λmax ~300–320 nm (nitro group n→π*) ~280 nm (furan π→π*) ~310 nm (conjugated system)

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